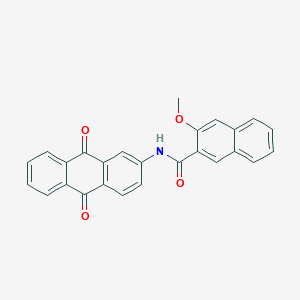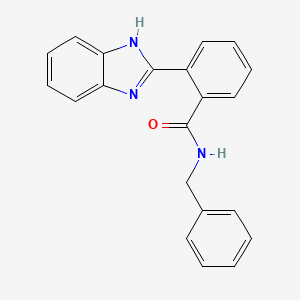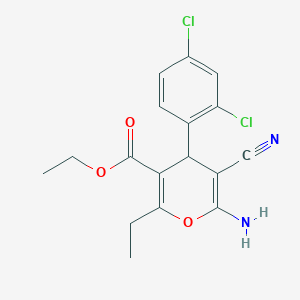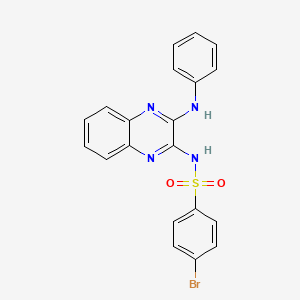
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-methoxy-2-naphthamide, commonly known as DAN, is a synthetic compound that has gained significant attention in scientific research. DAN belongs to the family of anthraquinone derivatives and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DAN is not fully understood. However, studies have suggested that DAN exerts its effects by interacting with various cellular targets, including DNA, enzymes, and signaling pathways. DAN has been shown to intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells. DAN also inhibits the activity of various enzymes, including tyrosine kinase and histone deacetylase, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
DAN exhibits various biochemical and physiological effects, including antiproliferative, anti-inflammatory, antioxidant, and neuroprotective effects. DAN induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, reduces oxidative stress, and protects neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAN in lab experiments is its high purity and availability. The synthesis method has been optimized for high yield and purity, making DAN a readily available compound for scientific research. However, one of the limitations of using DAN is its potential toxicity. Studies have shown that DAN exhibits cytotoxicity at high concentrations, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for DAN research. One of the major areas of research is the development of novel analogs with improved efficacy and reduced toxicity. Studies have shown that structural modifications of DAN can lead to improved anticancer activity and reduced toxicity. Another area of research is the evaluation of DAN in combination with other anticancer agents. Studies have shown that DAN exhibits synergistic effects when combined with other anticancer agents, making it a potential candidate for combination therapy. Finally, the potential therapeutic applications of DAN in various inflammatory and neurodegenerative diseases warrant further investigation. Studies have shown that DAN exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of DAN involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2-amino-3-methoxybenzoic acid. The resulting compound is then subjected to cyclization using polyphosphoric acid to yield DAN. This method has been optimized for high yield and purity, making DAN a readily available compound for scientific research.
Applications De Recherche Scientifique
DAN has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer properties. Studies have shown that DAN exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. DAN induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer properties, DAN has also been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. DAN has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO4/c1-31-23-13-16-7-3-2-6-15(16)12-22(23)26(30)27-17-10-11-20-21(14-17)25(29)19-9-5-4-8-18(19)24(20)28/h2-14H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKNNQLEHQLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)

![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222838.png)

![4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)
![(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)